Cas no 85068-36-6 (2,5-Difluorobenzophenone)

2,5-Difluorobenzophenone structure
2,5-Difluorobenzophenone structure
Nome del prodotto:2,5-Difluorobenzophenone
Numero CAS:85068-36-6
MF:C13H8F2O
MW:218.198830604553
MDL:MFCD00009899
CID:60816
PubChem ID:87557828

2,5-Difluorobenzophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • (2,5-Difluorophenyl)(phenyl)methanone
    • (2,5-difluorophenyl)-phenylmethanone
    • 2,5-Difluorobenzophenone
    • (2,5-Difluorophenyl)phenylmethanone
    • (2,5-difluoro-phenyl)-phenyl-methanone
    • Methanone, (2,5-difluorophenyl)phenyl-
    • 2,5-difluoro diphenylmethanone
    • HSCUAAMDKDZZKG-UHFFFAOYSA-N
    • 2,5-difluorophenyl phenyl ketone
    • PubChem4214
    • 2.5-difluorobenzophenone
    • 2,5-difluoro benzophenone
    • SBB067424
    • PC2691
    • DT2064
    • PS-7
    • (2,5-Difluorophenyl)phenylmethanone (ACI)
    • DTXCID40156631
    • AKOS005063990
    • PS-7906
    • (2,5-Difluorophenyl)(phenyl)methanone #
    • AC-1569
    • Z37BAF7S2A
    • NS00022836
    • EINECS 285-298-2
    • DB-020075
    • 85068-36-6
    • SCHEMBL333382
    • UNII-Z37BAF7S2A
    • SY049263
    • MFCD00009899
    • DTXSID40234140
    • MDL: MFCD00009899
    • Inchi: 1S/C13H8F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
    • Chiave InChI: HSCUAAMDKDZZKG-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(F)=CC=C(F)C=1)C1C=CC=CC=1
    • BRN: 4417185

Proprietà calcolate

  • Massa esatta: 218.05400
  • Massa monoisotopica: 218.05432120g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 248
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.3

Proprietà sperimentali

  • Colore/forma: Liquido giallo grigiastro
  • Densità: 1.262
  • Punto di fusione: No data available
  • Punto di ebollizione: 123°C/0.3mmHg(lit.)
  • Punto di infiammabilità: >110°C
  • Indice di rifrazione: 1.5693
  • PSA: 17.07000
  • LogP: 3.19580
  • Solubilità: Non determinato

2,5-Difluorobenzophenone Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305
    P351
    P338,P302
    P352,P321,P405,P501a
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C

2,5-Difluorobenzophenone Dati doganali

  • CODICE SA:2914700090
  • Dati doganali:

    Codice doganale cinese:

    2914700090

    Panoramica:

    2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

2,5-Difluorobenzophenone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Oakwood
001936-1g
2,5-Difluorobenzophenone
85068-36-6 98%
1g
$11.00 2024-07-19
BAI LING WEI Technology Co., Ltd.
535562-5G
2,5-Difluorobenzophenone, 97%
85068-36-6 97%
5G
¥ 200 2022-04-26
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22926-1g
2,5-Difluorobenzophenone, 97+%
85068-36-6 97+%
1g
¥385.00 2023-02-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031572-5g
2,5-Difluorobenzophenone
85068-36-6 97%
5g
¥311 2024-05-21
Fluorochem
001936-10g
2,5-Difluorobenzophenone
85068-36-6 98%
10g
£40.00 2022-03-01
Chemenu
CM157290-500g
2,5-Difluorobenzophenone
85068-36-6 95%
500g
$643 2021-06-17
Apollo Scientific
PC2691-25g
2,5-Difluorobenzophenone
85068-36-6 97%
25g
£45.00 2025-02-21
Key Organics Ltd
PS-7906-20MG
2,5-Difluorobenzophenone
85068-36-6 >90%
20mg
£76.00 2023-04-18
Chemenu
CM157290-500g
2,5-Difluorobenzophenone
85068-36-6 95%
500g
$643 2022-06-10
Key Organics Ltd
PS-7906-1MG
2,5-Difluorobenzophenone
85068-36-6 >90%
1mg
£37.00 2025-02-09

2,5-Difluorobenzophenone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Water Catalysts: 2,2′-Biquinoline ,  Palladium diacetate Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
Riferimento
Pd(II)-Catalyzed Denitrogenative and Desulfinative Addition of Arylsulfonyl Hydrazides with Nitriles
Meng, Mengting; Yang, Liangfeng; Cheng, Kai ; Qi, Chenze, Journal of Organic Chemistry, 2018, 83(6), 3275-3284

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  3 h, rt
1.3 Reagents: Water
Riferimento
Ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles
Hsueh, Jen-Chun; Szu, Fu-En; Yu, Yin-Yin; Leung, Man-kit, Organic & Biomolecular Chemistry, 2023, 21(25), 5297-5304

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Silver carbonate Solvents: Acetonitrile ;  60 min, 60 °C
Riferimento
Silver-catalyzed decarboxylative acylation of arylglyoxylic acids with arylboronic acids
Cheng, Kai; Zhao, Baoli; Qi, Chenze, RSC Advances, 2014, 4(89), 48698-48702

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Palladium trifluoroacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: tert-Butyl methyl ether ;  6 h, 1 atm, 80 °C
Riferimento
Carbonylative coupling of aryl tosylates/triflates with arylboronic acids under CO atmosphere
Hao, Cheng Yi; Wang, Dan; Li, Ya Wei; Dong, Lin Lin; Jin, Ying; et al, RSC Advances, 2016, 6(89), 86502-86509

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium azide Solvents: Water ;  16 h, rt
Riferimento
Photo-Induced Cleavage of Alkenes to Carbonyls in Water
Yue, Xiaoguang; Ouyang, Yani; Zhu, Jiashun; Yue, Jingfang; Peng, Jiehai; et al, Asian Journal of Organic Chemistry, 2023, 12(6),

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Rose Bengal sodium salt Solvents: Water ;  1 min; 48 h, rt
Riferimento
Photo-induced oxidative cleavage of C-C double bonds of olefins in water
Zhang, Yilan; Yue, Xiaoguang; Liang, Chenfeng; Zhao, Jianming; Yu, Wenbo; et al, Tetrahedron Letters, 2021, 80,

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Potassium persulfate ,  Silver nitrate Solvents: Water ;  1 h, 25 °C
Riferimento
Ag(I)/persulfate-catalyzed decarboxylative coupling of α-oxocarboxylates with organotrifluoroborates in water under room temperature
Chang, Sheng; Wang, Jian Feng; Dong, Lin Lin; Wang, Dan; Feng, Bo; et al, RSC Advances, 2017, 7(82), 51928-51934

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene ;  48 h, 80 °C
Riferimento
Transition Metal Catalyst-Free, Base-Promoted 1,2-Additions of Polyfluorophenylboronates to Aldehydes and Ketones
Liu, Zhiqiang ; Kole, Goutam Kumar ; Budiman, Yudha P. ; Tian, Ya-Ming ; Friedrich, Alexandra ; et al, Angewandte Chemie, 2021, 60(30), 16529-16538

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Bromobenzene ,  Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: o-Xylene ;  16 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon-Carbon Single Bond Activation of Triarylmethanols
Bour, James R.; Green, Jacob C.; Winton, Valerie J.; Johnson, Jeffrey B., Journal of Organic Chemistry, 2013, 78(4), 1665-1669

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Aluminum chloride
Riferimento
The reaction of 4-alkyl-3-thiosemicarbazides with β-halo ketones
Jones, Winton D. Jr.; Kane, John M.; Sill, Arthur D., Journal of Heterocyclic Chemistry, 1983, 20(5), 1359-61

2,5-Difluorobenzophenone Raw materials

2,5-Difluorobenzophenone Preparation Products

Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd